molecular formula C20H30O10 B1618787 Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid CAS No. 55231-08-8

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid

Cat. No.: B1618787
CAS No.: 55231-08-8
M. Wt: 430.4 g/mol
InChI Key: VNEFBZQXKCJMOC-UHFFFAOYSA-N
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Description

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid is a polymer known for its excellent mechanical properties and chemical stability This compound is commonly used in the production of biodegradable plastics and has gained significant attention due to its environmental benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid typically involves a polycondensation reaction. The primary reactants are 1,4-benzenedicarboxylic acid, dimethyl ester, 1,4-butanediol, and hexanedioic acid. The reaction is carried out under high temperature and vacuum conditions to remove the by-products, such as methanol and water, formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this polymer involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and polycondensation reactions. The process is carefully controlled to ensure the desired molecular weight and properties of the polymer. The final product is then extruded, cooled, and pelletized for further use .

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid primarily involves its biodegradation in the environment. The ester bonds in the polymer are susceptible to hydrolysis by enzymes and microorganisms, leading to the breakdown of the polymer into its constituent monomers. These monomers are then further degraded into carbon dioxide and water, completing the biodegradation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid stands out due to its excellent mechanical properties, biodegradability, and versatility in various applications. Unlike PET, it is biodegradable, making it an environmentally friendly alternative. Compared to PBS and PLA, it offers a unique combination of properties that make it suitable for a wide range of applications .

Properties

IUPAC Name

butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.C6H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h3-6H,1-2H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEFBZQXKCJMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCC(=O)O)CC(=O)O.C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55231-08-8
Record name 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55231-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55231-08-8
Record name 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid
Reactant of Route 2
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid
Reactant of Route 3
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid
Reactant of Route 4
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid
Reactant of Route 5
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid
Reactant of Route 6
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid

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